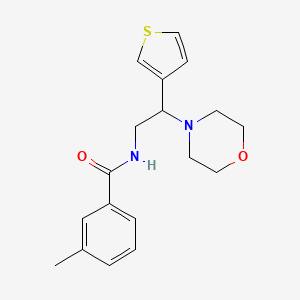
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate
概要
説明
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is a chemical compound with the molecular formula C9H8Cl2N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
準備方法
The synthesis of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate typically involves the reaction of 2,6-dichloropurine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .
化学反応の分析
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while hydrolysis would yield a carboxylic acid derivative .
科学的研究の応用
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate.
Industry: this compound is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as kinases and polymerases, which are crucial for cellular processes. The compound’s chlorine atoms and ester group play a significant role in its binding affinity and specificity towards these targets .
The pathways involved in its mechanism of action include the inhibition of DNA and RNA synthesis, leading to the suppression of cell proliferation. This makes it a potential candidate for anticancer and antiviral therapies .
類似化合物との比較
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate can be compared with other similar compounds such as:
2,6-Dichloropurine: This compound is a precursor in the synthesis of this compound.
Ethyl 6-chloro-9H-purine-9-acetate: This compound is similar but has only one chlorine atom.
2,6-Dichloro-9-ethyl-9H-purine: This compound is another derivative of 2,6-dichloropurine but with an ethyl group instead of an ester group.
The uniqueness of this compound lies in its combination of chlorine atoms and ester group, which confer distinct chemical reactivity and potential biological activities .
特性
IUPAC Name |
ethyl 2-(2,6-dichloropurin-9-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFNNRKKJAICKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,5-dimethylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2810813.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2810817.png)

![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/new.no-structure.jpg)



![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2810831.png)
